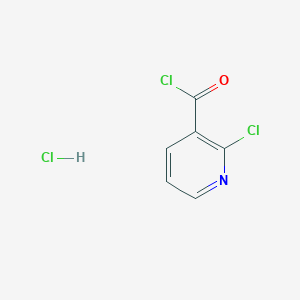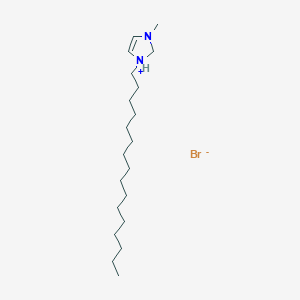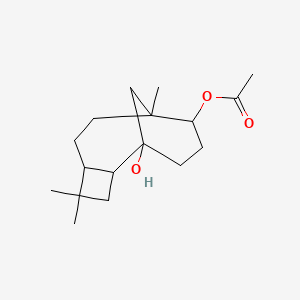
1,9-Caryolanediol 9-acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Caryolanediol 9-acetate is a sesquiterpenoid compound derived from the genus Aglaia, specifically from the stembark of Aglaia simplicifolia . This compound is known for its cytotoxic activity against HeLa cervical cancer cells . The molecular formula of 1,9-Caryolanediol 9-acetate is C17H28O3, and it has a molecular weight of 280.40242 g/mol .
Aplicaciones Científicas De Investigación
1,9-Caryolanediol 9-acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique sesquiterpenoid structure and reactivity . In biology and medicine, it is investigated for its cytotoxic activity against cancer cells, specifically HeLa cervical cancer cells . Additionally, the compound has shown potential anti-inflammatory activity .
Mecanismo De Acción
Target of Action
1,9-Caryolanediol 9-acetate is a natural product used for research related to life sciences
Biochemical Pathways
It’s important to note that the compound is a sesquiterpenoid , a class of compounds known to interact with various biochemical pathways.
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.
Análisis Bioquímico
Biochemical Properties
Senecrassidiol 6-acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the biosynthesis of sesquiterpenoids, such as farnesyl pyrophosphate synthase. These interactions are crucial for the formation of the compound’s unique structure and its subsequent biological activities . Additionally, Senecrassidiol 6-acetate exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Cellular Effects
Senecrassidiol 6-acetate exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that Senecrassidiol 6-acetate can modulate the expression of genes involved in apoptosis and cell proliferation. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization . Furthermore, Senecrassidiol 6-acetate has demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of Senecrassidiol 6-acetate involves several key interactions at the molecular level. It binds to specific biomolecules, such as proteins and enzymes, to exert its effects. For instance, Senecrassidiol 6-acetate has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and contribute to the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Senecrassidiol 6-acetate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Senecrassidiol 6-acetate remains stable under certain conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to Senecrassidiol 6-acetate has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of Senecrassidiol 6-acetate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, Senecrassidiol 6-acetate can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s benefits.
Metabolic Pathways
Senecrassidiol 6-acetate is involved in several metabolic pathways, including those related to the biosynthesis and degradation of sesquiterpenoids. The compound interacts with enzymes such as farnesyl pyrophosphate synthase and acetyl-CoA synthetase, which play key roles in its metabolism . Additionally, Senecrassidiol 6-acetate can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of Senecrassidiol 6-acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, Senecrassidiol 6-acetate can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . These interactions are crucial for the compound’s localization and accumulation within specific tissues.
Subcellular Localization
Senecrassidiol 6-acetate exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to different cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through specific targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its subsequent biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1,9-Caryolanediol 9-acetate involves the extraction of the stembark of Aglaia simplicifolia with methanol, followed by partitioning with n-hexane, ethyl acetate, and n-butanol . The n-hexane extract is then separated and purified using chromatography techniques to isolate the compound . The chemical structure is elucidated using IR, NMR 1D, NMR 2D, and mass spectra .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of 1,9-Caryolanediol 9-acetate. The compound is primarily obtained through extraction and purification from natural sources.
Análisis De Reacciones Químicas
Types of Reactions: 1,9-Caryolanediol 9-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound contains functional groups such as an ester (aliphatic), a hydroxyl group, and a tertiary alcohol, which participate in these reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving 1,9-Caryolanediol 9-acetate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under standard laboratory conditions.
Major Products Formed: The major products formed from the reactions of 1,9-Caryolanediol 9-acetate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols.
Comparación Con Compuestos Similares
1,9-Caryolanediol 9-acetate is unique among sesquiterpenoids due to its specific structure and biological activity. Similar compounds include other sesquiterpenoids derived from the Aglaia genus, such as senecrassidiol and its derivatives . These compounds share similar structural features but may differ in their biological activities and reactivity.
Propiedades
IUPAC Name |
(1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYCTLMXJJJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Fluoro-N-(4-(trifluoroMethyl)phenethyl)pyrido[2,3-d]pyriMidin-4-aMine](/img/new.no-structure.jpg)
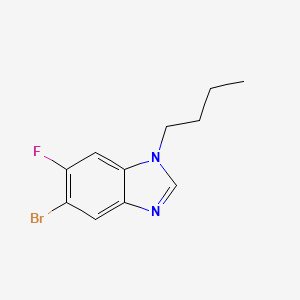
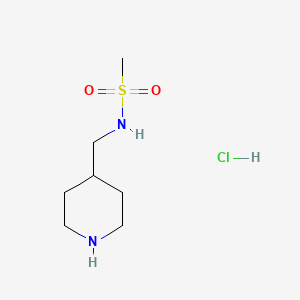
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)
